N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide (CAS: 2034487-02-8) is a bicyclic tertiary amine derivative with a molecular formula of C₁₄H₂₀N₄O₄S and a molecular weight of 340.40 g/mol. Its structure comprises a rigid 8-azabicyclo[3.2.1]octane core substituted at the 8-position with a methylsulfonyl group and at the 3-position with an acetamide linker bearing a 6-oxopyridazine moiety. The methylsulfonyl group enhances metabolic stability and modulates electronic properties, while the pyridazinone ring contributes to hydrogen-bonding interactions, which are critical for biological activity .
The compound’s synthetic route involves functionalization of the 8-azabicyclo[3.2.1]octane scaffold, a common pharmacophore in medicinal chemistry due to its conformational rigidity and bioavailability.
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-23(21,22)18-11-4-5-12(18)8-10(7-11)16-13(19)9-17-14(20)3-2-6-15-17/h2-3,6,10-12H,4-5,7-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIHWHOENAWMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound notable for its unique bicyclic structure and potential pharmacological applications. This article delves into its biological activity, synthesis, and therapeutic implications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a bicyclic framework known as 8-azabicyclo[3.2.1]octane, with a methylsulfonyl group attached to the nitrogen atom and an acetamide moiety linked to a pyridazine derivative. Its molecular formula is C₁₃H₁₉N₃O₃S, with a molecular weight of approximately 287.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₃S |
| Molecular Weight | 287.36 g/mol |
| Bicyclic Structure | 8-Azabicyclo[3.2.1]octane |
| Functional Groups | Methylsulfonyl, Acetamide |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Pharmacological Applications
The compound has been studied for its potential as a therapeutic agent targeting various conditions due to its interaction with neurotransmitter systems.
- Neuropharmacology : The structural similarities to known neuroactive compounds suggest potential applications in treating neurological disorders.
- Anti-inflammatory Properties : Its unique functional groups may confer anti-inflammatory effects, making it a candidate for research in inflammatory diseases.
2. Receptor Binding Affinity
Studies have shown that modifications in the bicyclic structure can significantly influence receptor binding affinity, particularly at opioid receptors, which are crucial for pain management.
Case Studies
Several case studies have explored the biological effects of related compounds, providing insights into the potential efficacy of this compound:
Case Study 1: Opioid Receptor Ligands
A study focused on the design of novel μ-opioid receptor ligands derived from azabicyclic structures highlighted the importance of structural modifications in enhancing binding affinity and selectivity . This supports the hypothesis that similar modifications could yield effective therapeutic agents.
Case Study 2: Inflammatory Disease Models
Research on related sulfonamide compounds indicated promising results in reducing inflammation in animal models, suggesting that this compound may have similar effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Insights
Core Modifications: The target compound’s 8-methylsulfonyl group distinguishes it from analogues like the 8-aminobenzyl derivatives in , which exhibit antipathogenic properties but lack the sulfonyl group’s electron-withdrawing effects . Compared to spirocyclic chromane derivatives (), the rigid bicyclo scaffold in the target compound may confer improved metabolic stability but reduced conformational flexibility for target binding .
Linker and Moiety Variations: The pyridazinone-acetamide moiety in the target compound contrasts with the naphthamide () or spiro-oxazolidinone () groups, which are associated with divergent biological targets. Pyridazinones are known for kinase inhibition, whereas oxazolidinones often target bacterial ribosomes . Diarylmethoxyethylidenyl-substituted analogues () prioritize CNS penetration due to lipophilic substituents, whereas the target compound’s polar sulfonyl group may limit blood-brain barrier permeability .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide and related analogs?
- Methodology : The compound’s bicyclic core is typically synthesized via radical cyclization or azide-alkyne 1,3-dipolar cycloaddition. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) for azabicyclo derivatives . Copper-catalyzed cycloaddition (e.g., Cu(OAc)₂ in tert-BuOH/H₂O) is used for pyridazinone-acetamide coupling, with reaction progress monitored by TLC .
- Key Steps :
- Functionalization of the 8-azabicyclo[3.2.1]octane core with methylsulfonyl groups.
- Coupling of the pyridazinone moiety via nucleophilic substitution or amide bond formation.
Q. How is structural characterization performed for this compound, and what analytical data are critical?
- Analytical Techniques :
- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O/C-N stretches) confirm acetamide and sulfonyl groups .
- NMR : Key signals include δ 5.38–5.48 ppm (OCH₂ and NCH₂CO in pyridazinone-acetamide derivatives) and δ 8.36 ppm (triazole protons in cycloaddition products) .
- HRMS : Used to verify molecular ion peaks (e.g., [M + H]⁺ for C₂₁H₁₈N₅O₄ at m/z 404.1359) .
Q. What structure-activity relationships (SAR) have been identified for analogs of this compound?
- Substituent Effects :
- 8-Position Modifications : Methylsulfonyl groups enhance metabolic stability compared to methyl or benzyl substituents, as seen in BIMU analogs .
- Pyridazinone Ring : Electron-withdrawing groups (e.g., nitro) at the 6-position increase receptor binding affinity but may reduce solubility .
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyridazinone-acetamide coupling step?
- Optimization Strategies :
-
Catalyst Screening : Copper(I) iodide or Cu(OAc)₂ improves cycloaddition efficiency (yields >70%) .
-
Solvent Systems : A tert-BuOH/H₂O (3:1) mixture enhances regioselectivity .
-
Temperature Control : Room-temperature reactions minimize side products compared to heated conditions.
Parameter Optimal Condition Yield (%) Reference Catalyst Cu(OAc)₂ 75–80 Solvent tert-BuOH/H₂O 82 Reaction Time 6–8 h 78
Q. How should researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Case Study : BIMU 1 and BIMU 8 exhibit partial agonism in some assays but antagonism in others due to receptor subtype selectivity .
- Methodological Adjustments :
- Use orthogonal assays (e.g., cAMP accumulation vs. calcium mobilization) to confirm target engagement.
- Perform molecular docking to identify binding pocket interactions influenced by sulfonyl groups .
Q. What experimental designs are recommended for in vivo evaluation of this compound’s pharmacokinetics?
- Protocol :
- Dosing : Administer via intravenous (IV) and oral routes to assess bioavailability.
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 h post-dose.
- Analytical Method : LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
- Key Parameters :
- Half-life (t₁/₂) >4 h and volume of distribution (Vd) >2 L/kg suggest tissue penetration .
Data Contradiction Analysis
Q. Why do some studies report divergent binding affinities for 8-azabicyclo[3.2.1]octane derivatives?
- Potential Causes :
- Receptor Conformational States : Differences in assay conditions (e.g., GTPγS vs. agonist-stimulated assays) .
- Stereochemistry : endo vs. exo configurations at the 3-position alter steric hindrance .
Structural and Functional Insights
Q. How does the methylsulfonyl group influence the compound’s physicochemical properties?
- Impact :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
